![molecular formula C11H17NO4 B591489 (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 927679-54-7](/img/structure/B591489.png)
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at position 4. Key properties include:
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight: 227.26 g/mol
- CAS Numbers: 927679-54-7 (racemic form) and 1401464-07-0 (stereospecific form) .
- Applications: Used as a key intermediate in medicinal chemistry, notably in synthesizing inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) for cancer therapy .
The Boc group enhances solubility and stability during synthesis, while the carboxylic acid enables further functionalization via amide or ester linkages .
Preparation Methods
Synthetic Route via Ethyl Ester Intermediate
The most widely reported synthesis of this compound involves a two-step process starting from the ethyl ester precursor, 3-(tert-butyl) 6-ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (CAS 134575-37-4) .
Preparation of the Ethyl Ester Precursor
The ethyl ester intermediate is synthesized through a Boc-protection reaction. Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate (8.16 mmol) is dissolved in dichloromethane (25 mL) and treated with triethylamine (3.45 mL, 24.5 mmol) at 0°C . Di-tert-butyl dicarbonate (2.65 g, 12.2 mmol) is added dropwise, and the reaction is stirred at 25°C for 18 hours. Purification via column chromatography (AlO, ethyl acetate/hexanes) yields the Boc-protected ethyl ester with an 82% yield .
Table 1: Reaction Conditions for Ethyl Ester Synthesis
Parameter | Value |
---|---|
Starting Material | Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate |
Reagent | Di-tert-butyl dicarbonate |
Solvent | Dichloromethane |
Temperature | 0°C → 25°C |
Reaction Time | 18 hours |
Yield | 82% |
Hydrolysis to the Carboxylic Acid
The ethyl ester (2.40 mmol) is hydrolyzed using 2N NaOH (4.80 mmol) in ethanol at room temperature for 3 hours . Acidification with 1N HCl precipitates the target carboxylic acid, which is extracted with methylene chloride and dried over anhydrous MgSO. This step achieves a 96.5% yield, with purity confirmed by TLC (hexane:ethyl acetate = 6:1) .
Table 2: Hydrolysis Reaction Parameters
Parameter | Value |
---|---|
Substrate | 3-(tert-Butyl) 6-ethyl dicarboxylate |
Base | 2N NaOH |
Solvent | Ethanol |
Temperature | 0°C → 20°C |
Reaction Time | 3 hours |
Yield | 96.5% |
Stereochemical Control and Isomeric Purity
The (1R,5S,6R) configuration is critical for the compound’s application in drug discovery. The exo-isomer is preferentially formed due to steric hindrance during the Boc-protection step, as evidenced by the NMR data: δ 3.74 (d, Hz, 1H), 3.66 (d, Hz, 1H), and 1.48 (s, 9H) for the tert-butyl group . Computational modeling suggests that the bicyclic system’s rigidity minimizes epimerization during hydrolysis .
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
Table 3: Spectral Data for (1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
Technique | Data |
---|---|
NMR | δ 3.74 (d, Hz), 3.66 (d, Hz), 1.48 (s) |
LCMS | m/z 241 (M-15+H) |
Melting Point | Not reported; stable at room temperature |
Purity | >98% (HPLC) |
Industrial-Scale Production Considerations
Shanghai Massive Chemical Technology Co., Ltd. reports a production capacity of 1–100 metric tons per month, with a purity of 98% . Key challenges include maintaining stereochemical integrity during scale-up and optimizing solvent recovery. Ethanol is preferred over methanol due to reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference: Replaces the carboxylic acid at position 6 with an amino group (-NH₂).
- Impact: The amino group allows for nucleophilic reactions (e.g., amidation), but lacks the acidity and hydrogen-bonding capacity of the carboxylic acid. This compound is often used as a precursor for further derivatization .
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference : Substitutes a carbon atom in the bicyclic framework with oxygen (6-oxa).
- Impact : The oxygen atom introduces electronic and steric changes, reducing ring strain and altering solubility. This variant is less common in medicinal chemistry but serves as a scaffold for epoxide-based reactions .
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Key Difference : Carboxylic acid group at position 2 instead of 5.
- This compound is used in peptide mimetics due to its constrained geometry .
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Key Difference : Incorporates two fluorine atoms at position 6.
- Impact : Fluorination increases lipophilicity and metabolic stability, enhancing blood-brain barrier penetration. This makes it suitable for central nervous system (CNS)-targeted therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid?
- Methodology : The compound is synthesized via stereoselective cyclopropanation followed by Boc protection. For example, tert-butyl esters in similar bicyclic systems are prepared using tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in anhydrous THF) to protect the amine group while maintaining the bicyclic core . Purification typically involves column chromatography with gradients of ethyl acetate/hexane to isolate enantiomerically pure products.
Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core verified during synthesis?
- Methodology : X-ray crystallography or NOESY NMR is used to confirm the (1R,5S,6R) configuration. For instance, NOESY cross-peaks between the bicyclic protons (e.g., H-1 and H-6) and the tert-butyl group validate spatial arrangements . Chiral HPLC with columns like Chiralpak IA/IB can further confirm enantiopurity (>99% ee).
Q. What role does the tert-butoxycarbonyl (Boc) group play in stabilizing this compound?
- Methodology : The Boc group acts as a protecting group for the secondary amine, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during downstream functionalization. Its steric bulk also influences the compound’s conformational flexibility, which can be studied via variable-temperature NMR .
Q. What purification strategies are effective for removing trace impurities (e.g., diastereomers or unreacted intermediates)?
- Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves diastereomers. Recrystallization from ethanol/water mixtures (7:3 v/v) at −20°C yields high-purity crystals (>98% by LC-MS) .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s reactivity in ring-opening or functionalization reactions?
- Methodology : The strained cyclopropane ring undergoes selective ring-opening under acidic or transition-metal-catalyzed conditions. For example, Pd-catalyzed cross-coupling with aryl halides targets the bridgehead carbon, while BF3·OEt2-mediated hydrolysis cleaves the cyclopropane selectively . Kinetic studies (e.g., in situ IR monitoring) quantify reaction rates.
Q. What analytical techniques are recommended for detecting trace degradation products under varying pH conditions?
- Methodology : Stability studies in buffers (pH 1–13) at 25–40°C are analyzed via UPLC-QTOF-MS. Degradation pathways (e.g., Boc deprotection or lactam formation) are identified using MS/MS fragmentation patterns. For example, m/z 154.1 (tert-butyl cation) indicates Boc cleavage .
Q. How can computational modeling predict the compound’s bioavailability or target binding?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets). QSAR models correlate logP (calculated via ChemAxon) with membrane permeability .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?
- Methodology : Orthogonal assays (e.g., SPR for binding affinity vs. LC-MS for intracellular concentration) identify confounding factors like efflux pump activity. For example, co-administration with verapamil (a P-gp inhibitor) can clarify discrepancies in cell-based vs. biochemical assays .
Q. How does the compound’s stability in biological matrices (e.g., plasma) affect pharmacokinetic studies?
- Methodology : Incubate the compound in human plasma at 37°C and quantify degradation via LC-MS/MS. Half-life (t1/2) is calculated using non-compartmental analysis. Stabilizing additives (e.g., EDTA for metalloprotease inhibition) may prolong t1/2 .
Q. Safety & Handling
Q. What PPE and engineering controls are critical for safe handling?
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQQDCMLKKYGG-DHBOJHSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653858 | |
Record name | (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927679-54-7 | |
Record name | (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.